GZ-11608

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H25NO |

|---|---|

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

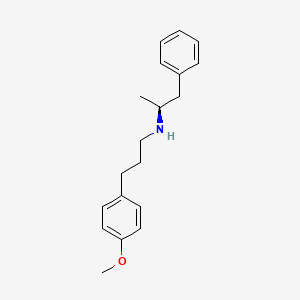

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine |

InChI |

InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1 |

InChI-Schlüssel |

LKTLDVZCNLGHOG-INIZCTEOSA-N |

Isomerische SMILES |

C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |

Kanonische SMILES |

CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GZ-11608: A Deep Dive into its VMAT2 Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-11608 has emerged as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on VMAT2, synthesizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action

This compound exerts its effects primarily through the inhibition of VMAT2, which is responsible for the transport of monoamines like dopamine from the cytoplasm into synaptic vesicles.[4][5] This process is crucial for the storage and subsequent release of these neurotransmitters. By inhibiting VMAT2, this compound effectively reduces the loading of dopamine into vesicles, thereby diminishing its release into the synapse.[2][6]

The interaction of this compound with VMAT2 has been characterized as competitive, particularly in the context of methamphetamine-induced dopamine release.[2][6] This suggests that this compound and methamphetamine likely compete for a similar binding site or overlapping binding sites on the VMAT2 protein.

Quantitative Analysis of this compound and VMAT2 Interaction

The following tables summarize the key quantitative data that define the potency and selectivity of this compound's interaction with VMAT2 and other relevant biological targets.

Table 1: Binding Affinity and Functional Potency of this compound

| Parameter | Value | Description |

| VMAT2 Binding Affinity (Ki) | 25 nM | Represents the concentration of this compound required to occupy 50% of VMAT2 transporters at equilibrium. A lower value indicates higher binding affinity.[1][2][6] |

| Vesicular Dopamine Release (EC50) | 620 nM | The concentration of this compound that elicits a half-maximal release of vesicular dopamine.[2][6] |

| Potency Ratio (Release vs. Uptake Inhibition) | 25-fold less potent at releasing dopamine than inhibiting its uptake | This highlights the primary mechanism as uptake inhibition rather than inducing dopamine release.[2][6] |

| Schild Regression Slope | 0.9 ± 0.13 | A value close to 1.0 is indicative of competitive antagonism, in this case, against methamphetamine-evoked dopamine release.[2][6] |

Table 2: Selectivity Profile of this compound

| Target | Selectivity (fold-increase in Ki or IC50 relative to VMAT2) | Implication |

| Dopamine Transporter (DAT) | >92-fold | Low affinity for DAT suggests minimal interference with dopamine reuptake from the synaptic cleft.[6] |

| Nicotinic Acetylcholine Receptors (α4β2 and α7) | >1180-fold | High selectivity against these receptors minimizes potential cholinergic side effects.[6] |

| hERG Channel | High (exact fold not specified, but significantly diminished interaction compared to predecessor compounds) | Reduced potential for cardiotoxicity, a significant improvement over earlier VMAT2 inhibitors like GZ-793A.[2][6][7] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of this compound on VMAT2.

Vesicular [³H]Dopamine Uptake Assay

This assay is fundamental to determining the inhibitory potency of this compound on VMAT2 function.

Objective: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.

Methodology:

-

Preparation of Synaptic Vesicles: Striatal tissue from rats is homogenized in an ice-cold sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptic vesicles.

-

Incubation: A suspension of the isolated vesicles is incubated with a known concentration of [³H]dopamine in the presence of varying concentrations of this compound.

-

Uptake Reaction: The uptake of [³H]dopamine into the vesicles is initiated by the addition of ATP, which provides the energy for VMAT2-mediated transport.

-

Termination and Measurement: The reaction is stopped by rapid filtration through glass fiber filters, which trap the vesicles containing the radiolabeled dopamine. The amount of radioactivity on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the concentration of [³H]dopamine used in the assay.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the signaling pathways and experimental workflows described.

This compound Mechanism of Action on VMAT2

Caption: Competitive inhibition of VMAT2 by this compound, reducing dopamine vesicular uptake.

Experimental Workflow for Vesicular [³H]Dopamine Uptake Assay

Caption: Step-by-step workflow of the vesicular [³H]dopamine uptake assay.

Conclusion

This compound is a highly potent and selective competitive inhibitor of VMAT2. Its mechanism of action is primarily driven by the blockade of dopamine uptake into synaptic vesicles, leading to a reduction in vesicular dopamine content and subsequent release. The compound's favorable selectivity profile, particularly its low affinity for DAT and hERG channels, underscores its potential as a therapeutic agent with a reduced risk of off-target effects. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive framework for understanding and further investigating the intricate pharmacology of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

GZ-11608: A Selective Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor for the Potential Treatment of Methamphetamine Use Disorder

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters like dopamine into synaptic vesicles.[1][2][3] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission.[4] This mechanism of action has positioned this compound as a promising therapeutic candidate for methamphetamine use disorder.[1][2]

Developed as a successor to GZ-793A, this compound was designed to retain high affinity and selectivity for VMAT2 while minimizing interaction with the human ether-a-go-go-related gene (hERG) channel, a common source of cardiotoxicity in drug development.[1][2] Preclinical studies have demonstrated its efficacy in reducing the neurochemical and behavioral effects of methamphetamine, suggesting its potential to decrease drug self-administration and prevent relapse.[1][2]

Mechanism of Action

VMAT2 utilizes a proton gradient to transport monoamines from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[5][6] Methamphetamine, a substrate for VMAT2, disrupts this process, leading to an increase in cytosolic dopamine and subsequent reverse transport into the synapse, causing the characteristic euphoric effects.

This compound acts as a competitive inhibitor at the VMAT2 transporter, effectively blocking the uptake of dopamine into vesicles.[1] This action is crucial in the context of methamphetamine abuse as it mitigates the surge in vesicular dopamine release induced by the illicit drug.[1] Schild analysis has confirmed that this compound competitively inhibits methamphetamine at VMAT2.[1]

Figure 1: Mechanism of VMAT2 Inhibition by this compound.

Pharmacological Profile

This compound exhibits a favorable pharmacological profile, characterized by high affinity for VMAT2 and significant selectivity over other relevant receptors and transporters.

Binding Affinity and Selectivity

The following table summarizes the binding affinities of this compound and comparator compounds for VMAT2 and its selectivity over other targets.

| Compound | VMAT2 Ki (nM) | Selectivity vs. Nicotinic Receptors | Selectivity vs. Dopamine Transporter (DAT) | Selectivity vs. hERG | Reference |

| This compound | 25 | 92–1180-fold | >100-fold | High | [1][2] |

| GZ-793A | 29 | 50-fold vs. DAT/SERT | Not specified | Inhibited hERG | [1][5] |

| Tetrabenazine | ~100 | Not specified | Not specified | Not specified | [7] |

Functional Activity

In functional assays, this compound demonstrated potent inhibition of VMAT2-mediated dopamine uptake and was significantly less potent at releasing vesicular dopamine, highlighting its primary role as an inhibitor.

| Parameter | Value | Reference |

| EC50 for inhibiting methamphetamine-evoked [3H]DA release | Not explicitly stated, but competitively inhibits | [1] |

| EC50 for releasing vesicular dopamine | 620 nM | [1][2] |

Preclinical Efficacy

Preclinical studies in rodent models of methamphetamine addiction have demonstrated the potential of this compound to reduce drug-seeking and drug-taking behaviors.

Methamphetamine Self-Administration

This compound effectively decreased methamphetamine self-administration in rats.[1][2] Importantly, this effect was not overcome by increasing the unit dose of methamphetamine, suggesting a robust inhibitory action.[1][2]

Reinstatement of Methamphetamine-Seeking Behavior

This compound was also shown to reduce both cue- and methamphetamine-induced reinstatement of drug-seeking behavior, indicating its potential to prevent relapse.[1][2]

Abuse Liability

Crucially, this compound itself did not serve as a reinforcer and did not substitute for methamphetamine in drug discrimination studies, suggesting a low abuse liability.[1][2]

Pharmacokinetics and Safety

This compound exhibits linear pharmacokinetics and demonstrates rapid penetration into the brain.[1][2] A key development objective for this compound was to mitigate the hERG channel inhibition observed with its predecessor, GZ-793A.[1][2] The high selectivity of this compound for VMAT2 over hERG suggests a reduced risk of cardiotoxicity.[1][2] Furthermore, this compound did not alter striatal dopamine content on its own nor did it exacerbate methamphetamine-induced dopamine depletion, indicating a favorable neurotoxicity profile.[1][2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are representative methodologies for key in vitro and in vivo assays.

VMAT2 Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2.

Figure 2: Workflow for a VMAT2 Radioligand Binding Assay.

Protocol:

-

Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 20 mmol/L HEPES, 300 mmol/L sucrose, pH 8.0).[8]

-

Incubation: In a 96-well plate, incubate the tissue homogenate with a fixed concentration of [3H]-dihydrotetrabenazine ([3H]-DTBZ) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).[8]

-

Filtration: Following incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Vesicular [3H]Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles.

Protocol:

-

Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) via differential centrifugation and sucrose density gradients.

-

Uptake Reaction: Incubate the isolated vesicles in a buffer containing ATP (to energize the proton pump) and varying concentrations of the test compound (this compound).

-

Initiate Uptake: Initiate dopamine uptake by adding [3H]dopamine to the reaction mixture.

-

Terminate Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters with ice-cold buffer and quantify the amount of [3H]dopamine taken up by the vesicles using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the log concentration of the test compound.

Conclusion

This compound is a highly selective and potent VMAT2 inhibitor with a promising preclinical profile for the treatment of methamphetamine use disorder. Its competitive mechanism of action at VMAT2, coupled with its efficacy in reducing methamphetamine self-administration and relapse behavior, underscores its therapeutic potential. The improved safety profile, particularly the diminished hERG liability, makes this compound a significant advancement over earlier VMAT2 inhibitors. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

References

- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. expertperspectives.com [expertperspectives.com]

- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. droracle.ai [droracle.ai]

- 8. VMAT2 and dopamine neuron loss in a primate model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of GZ-11608: A VMAT2 Inhibitor for Methamphetamine Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GZ-11608 is a novel and selective small molecule inhibitor of the vesicular monoamine transporter-2 (VMAT2), a critical protein in the presynaptic terminals of monoaminergic neurons responsible for packaging neurotransmitters into synaptic vesicles.[1][2][3][4] Developed as a potential therapeutic for methamphetamine use disorder, this compound has demonstrated a promising preclinical profile characterized by high affinity and selectivity for VMAT2, effective attenuation of methamphetamine-induced behaviors, and a favorable safety profile regarding neurotoxicity.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction

Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[5][6] Methamphetamine exerts its powerful reinforcing effects primarily by increasing synaptic dopamine concentrations through interactions with the dopamine transporter (DAT) and VMAT2.[2][3][4][6] this compound represents a targeted therapeutic strategy aimed at modulating the dopaminergic system by specifically inhibiting VMAT2.[1][7] This compound emerged from structure-activity relationship (SAR) studies designed to optimize VMAT2 inhibition while minimizing off-target effects, particularly at the hERG channel, which is associated with cardiotoxicity.[1]

Mechanism of Action

This compound functions as a competitive inhibitor at the VMAT2 transporter.[1][6] By binding to VMAT2, it blocks the uptake of monoamines, such as dopamine, from the neuronal cytoplasm into synaptic vesicles.[2] This action directly counteracts the effects of methamphetamine, which promotes the release of vesicular dopamine.[1] Schild analysis has confirmed that this compound's inhibition of methamphetamine-evoked dopamine release is competitive, with a Schild regression slope of 0.9 ± 0.13.[1] This competitive mechanism is crucial as it directly targets the methamphetamine-induced surge in vesicular dopamine release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Ki (nM) | Selectivity vs. VMAT2 |

| VMAT2 | 25 | - |

| Nicotinic Receptors | - | 92-fold |

| Dopamine Transporter (DAT) | - | >92-fold |

| hERG Channel | - | 1180-fold |

Data compiled from multiple sources indicating high affinity for VMAT2 and significant selectivity over other key central nervous system and cardiac targets.[1][6]

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value (nM) |

| Vesicular Dopamine Release | EC50 | 620 |

| VMAT2 Dopamine Uptake Inhibition | - | 25-fold more potent than release |

This data highlights that this compound is substantially more potent as an inhibitor of VMAT2 uptake than as an inducer of dopamine release, a desirable characteristic for a therapeutic agent.[1]

Table 3: In Vivo Behavioral Efficacy

| Behavioral Model | Effect | Dose Range (s.c.) |

| Methamphetamine Self-Administration | Inhibition | 1-30 mg/kg |

| Cue-Induced Reinstatement | Inhibition | 10 mg/kg (significant effect) |

| Methamphetamine-Induced Reinstatement | Inhibition | 17 mg/kg (significant effect) |

| Methamphetamine-Induced Hyperlocomotion | Reduction | 10-30 mg/kg |

Subcutaneous administration of this compound demonstrated dose-dependent efficacy in reducing key addiction-related behaviors in animal models.[6]

Table 4: Pharmacokinetic Properties

| Parameter | Value |

| Oral Bioavailability | 3% |

| Brain Penetration | Rapid |

| Clearance | High |

| Half-life | Short |

| Pharmacokinetics | Linear |

While demonstrating good central nervous system penetration, the low oral bioavailability and rapid clearance of this compound present challenges for its clinical development as an oral therapeutic.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. dovepress.com [dovepress.com]

- 5. cpdaconference.org [cpdaconference.org]

- 6. "DISCOVERY OF NOVEL PHARMACOTHERAPEUTICS FOR SUBSTANCE USE DISORDERS" by Na-Ra Lee [uknowledge.uky.edu]

- 7. researchgate.net [researchgate.net]

GZ-11608 for Methamphetamine Use Disorder: A Technical Guide for Researchers

An In-depth Preclinical Overview of a Novel Vesicular Monoamine Transporter-2 (VMAT2) Inhibitor

This technical guide provides a comprehensive overview of the preclinical research on GZ-11608, a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor, for the potential treatment of methamphetamine use disorder. The information presented is collated from the primary research publication by Lee et al. (2019) and is intended for researchers, scientists, and drug development professionals. As of the latest available information, this compound has not progressed to clinical trials, and all data are derived from in vitro and in vivo animal studies.

Core Compound Profile

This compound, chemically identified as S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine, was developed as a potential therapeutic for methamphetamine use disorder.[1][2] It is a selective VMAT2 inhibitor designed to mitigate the neurochemical and behavioral effects of methamphetamine.[1][2] The development of this compound was prompted by the discovery that a previous lead compound, GZ-793A, exhibited potential cardiotoxicity due to its interaction with the human-ether-a-go-go-related gene (hERG) channels.[1][2] this compound was specifically designed to reduce this hERG interaction while maintaining high affinity and selectivity for VMAT2.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Pharmacological Profile of this compound [1][2]

| Parameter | Value | Description |

| VMAT2 Affinity (Ki) | 25 nM | High-affinity binding to the vesicular monoamine transporter-2. |

| VMAT2 Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter, and hERG channels, suggesting a lower potential for off-target side effects. |

| Vesicular Dopamine Release (EC50) | 620 nM | This compound is 25-fold less potent at releasing vesicular dopamine than it is at inhibiting VMAT2 dopamine uptake, indicating a primary inhibitory mechanism. |

| Inhibition of Methamphetamine-Evoked Dopamine Release | Competitive Inhibition | Schild regression analysis revealed a competitive mechanism of inhibition against methamphetamine at VMAT2 (Schild regression slope = 0.9 ± 0.13). |

Table 2: In Vivo Behavioral Efficacy of this compound in Rat Models of Methamphetamine Use Disorder [1][2]

| Behavioral Model | Key Finding | Implication |

| Methamphetamine Sensitization | Decreased methamphetamine-induced hyperlocomotion. | Potential to reduce the long-term behavioral adaptations associated with chronic methamphetamine use. |

| Methamphetamine Self-Administration | Dose-dependently decreased methamphetamine self-administration. This effect was not overcome by increasing the unit dose of methamphetamine. | Suggests a robust reduction in the reinforcing effects of methamphetamine. |

| Cue- and Methamphetamine-Induced Reinstatement | Reduced both cue- and methamphetamine-primed reinstatement of drug-seeking behavior. | Indicates potential efficacy in preventing relapse triggered by environmental cues or re-exposure to the drug. |

| Reinforcement and Abuse Liability | Did not serve as a reinforcer and did not substitute for methamphetamine. | Suggests a low abuse potential for this compound itself. |

Table 3: Safety and Pharmacokinetic Profile of this compound [1][2]

| Parameter | Finding | Significance |

| Dopaminergic Neurotoxicity | Did not alter striatal dopamine content or exacerbate methamphetamine-induced dopamine depletion. | Demonstrates efficacy without apparent neurotoxic effects on dopamine neurons. |

| Pharmacokinetics | Exhibited linear pharmacokinetics and rapid brain penetration. | Favorable drug-like properties for a central nervous system therapeutic. |

| Tolerance | No tolerance development to its efficacy in decreasing the behavioral effects of methamphetamine was observed. | Suggests sustained therapeutic effect with chronic administration. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

In Vitro Assays

1. VMAT2 Inhibition Assay:

-

Objective: To determine the affinity and selectivity of this compound for VMAT2.

-

Method:

-

Synaptic vesicles were prepared from the striata of male Sprague-Dawley rats.

-

Vesicles were incubated with [3H]dopamine and various concentrations of this compound.

-

The amount of [3H]dopamine taken up by the vesicles was measured by liquid scintillation spectrometry.

-

Competition binding assays were performed using [3H]dihydrotetrabenazine to determine the Ki value.

-

Selectivity was determined by comparing the affinity of this compound for VMAT2 with its affinity for other targets, including the dopamine transporter (DAT), nicotinic acetylcholine receptors (nAChRs), and hERG channels, in separate binding assays.

-

2. Methamphetamine-Evoked [3H]Dopamine Release Assay:

-

Objective: To determine the effect of this compound on methamphetamine-induced dopamine release from synaptic vesicles and to elucidate the mechanism of inhibition.

-

Method:

-

Isolated striatal synaptic vesicles were preloaded with [3H]dopamine.

-

The vesicles were then exposed to various concentrations of methamphetamine in the absence or presence of different concentrations of this compound.

-

The amount of [3H]dopamine released from the vesicles was quantified.

-

Schild regression analysis was used to determine the mechanism of inhibition (competitive, non-competitive, or allosteric).

-

In Vivo Behavioral Assays in Rats

1. Methamphetamine-Induced Locomotor Sensitization:

-

Objective: To assess the effect of this compound on the development and expression of behavioral sensitization to methamphetamine.

-

Method:

-

Male Sprague-Dawley rats were administered methamphetamine (1 mg/kg, i.p.) or saline once daily for several days to induce sensitization.

-

On test days, this compound was administered prior to the methamphetamine injection.

-

Locomotor activity was monitored in automated activity chambers.

-

A reduction in the potentiated locomotor response to methamphetamine in the this compound pre-treated group indicated efficacy.

-

2. Methamphetamine Self-Administration:

-

Objective: To evaluate the effect of this compound on the reinforcing properties of methamphetamine.

-

Method:

-

Rats were surgically implanted with intravenous catheters.

-

Animals were trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) by pressing a lever in an operant chamber.

-

Once stable responding was established, the effect of various doses of this compound on methamphetamine self-administration was assessed.

-

To control for non-specific motor effects, the effect of this compound on responding for a non-drug reinforcer (e.g., food) was also evaluated in separate experiments.

-

3. Reinstatement of Methamphetamine-Seeking Behavior:

-

Objective: To determine if this compound can prevent the relapse to drug-seeking behavior.

-

Method:

-

Rats were first trained to self-administer methamphetamine as described above.

-

The drug-seeking behavior was then extinguished by replacing methamphetamine infusions with saline.

-

Reinstatement of drug-seeking (i.e., lever pressing) was triggered by either a non-contingent "priming" injection of methamphetamine or by presenting cues previously associated with drug availability.

-

The effect of this compound administration on cue- and methamphetamine-induced reinstatement was measured.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of this compound action on dopaminergic neurotransmission.

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

The preclinical data for this compound suggest that it is a promising lead compound for the development of a pharmacotherapy for methamphetamine use disorder.[1][2] Its high affinity and selectivity for VMAT2, coupled with its ability to competitively inhibit methamphetamine's effects at this transporter, translate to significant efficacy in animal models of addiction.[1][2] this compound effectively reduces the reinforcing effects of methamphetamine, diminishes drug-seeking behavior, and shows potential to prevent relapse, all without demonstrating intrinsic abuse liability or dopaminergic neurotoxicity.[1][2] While these preclinical findings are robust, the progression of this compound to clinical trials in humans will be necessary to determine its safety and efficacy in the target patient population. Further research is warranted to explore the full therapeutic potential of this novel VMAT2 inhibitor.

References

- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neurochemical Effects of GZ-11608

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical properties and pharmacological effects of GZ-11608, a novel compound investigated for its potential therapeutic applications. The document details its mechanism of action, binding affinities, and impact on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] Its primary mechanism involves competitively inhibiting the uptake of monoamines, such as dopamine, into synaptic vesicles.[1][2] This action is particularly relevant in the context of methamphetamine exposure, as this compound has been shown to decrease methamphetamine-induced dopamine release from isolated synaptic vesicles.[1][2] By limiting the vesicular packaging of dopamine, this compound effectively reduces the amount of dopamine available for release into the synapse, thereby mitigating the neurochemical and behavioral effects of methamphetamine.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Binding Affinity and Efficacy of this compound

| Parameter | Value | Description |

| Ki (VMAT2) | 25 nM | Inhibitory constant for VMAT2, indicating high binding affinity. |

| EC50 (Dopamine Release) | 620 nM | Half maximal effective concentration for releasing vesicular dopamine, indicating it is significantly less potent at releasing dopamine than inhibiting its uptake. |

| Schild Regression Slope | 0.9 ± 0.13 | A slope near 1.0 is indicative of competitive inhibition at VMAT2 against methamphetamine-evoked vesicular dopamine release. |

Data sourced from Lee et al., 2019.[1][2]

Table 2: Selectivity of this compound

| Transporter/Receptor | Selectivity (Fold-Difference from VMAT2 Ki) | Significance |

| Dopamine Transporter (DAT) | >92-fold | High selectivity for VMAT2 over DAT suggests a focused mechanism of action with a lower likelihood of side effects associated with DAT inhibition. |

| Serotonin Transporter (SERT) | >1180-fold | Very high selectivity for VMAT2 over SERT, minimizing interference with the serotonin system. |

| Nicotinic Receptors | >92-fold | Low affinity for nicotinic receptors, distinguishing it from earlier VMAT2 inhibitors like lobeline. |

| hERG Channels | >1180-fold | High selectivity over hERG channels indicates a reduced risk of cardiotoxicity, a significant advantage over previous compounds like GZ-793A. |

Data sourced from Lee et al., 2019.[1][2]

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways affected by this compound, particularly in the context of a presynaptic dopamine terminal under the influence of methamphetamine.

References

- 1. Vesicular Monoamine Transporter-2 inhibitor JPC-141 prevents methamphetamine-induced dopamine toxicity and blocks methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

GZ-11608: A Technical Guide on its Modulation of Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of GZ-11608 on dopamine release, with a focus on its interaction with the vesicular monoamine transporter 2 (VMAT2). The information presented herein is compiled from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Executive Summary

This compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] It has been investigated as a potential therapeutic agent for methamphetamine use disorder.[1][2] this compound competitively inhibits methamphetamine-induced dopamine release from synaptic vesicles.[1][2] This compound exhibits a high affinity for VMAT2 and demonstrates significant selectivity over other neuronal targets, suggesting a favorable side-effect profile.[1][2] Preclinical studies in rodent models have shown that this compound can reduce methamphetamine self-administration and prevent relapse-like behavior.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with VMAT2 and its effect on dopamine dynamics.

Table 1: VMAT2 Binding Affinity and Dopamine Release Potency

| Parameter | Value | Description |

| Ki (VMAT2) | 25 nM | Inhibitor constant for this compound at the VMAT2 transporter, indicating high binding affinity.[1][2] |

| EC50 (Dopamine Release) | 620 nM | Effective concentration of this compound required to elicit 50% of its maximal dopamine releasing effect.[1][2] |

| Potency Ratio (Release vs. Inhibition) | 25-fold | This compound is 25 times more potent as an inhibitor of VMAT2 dopamine uptake than as a dopamine releasing agent.[1][2] |

Table 2: Selectivity Profile of this compound

| Target | Selectivity (fold) | Description |

| Nicotinic Receptors | 92–1180 | This compound shows significantly lower affinity for nicotinic acetylcholine receptors compared to VMAT2.[1][2] |

| Dopamine Transporter (DAT) | 92–1180 | This compound has a much lower affinity for the dopamine transporter compared to VMAT2.[1][2] |

| hERG Channels | 92–1180 | This compound displays low affinity for hERG channels, suggesting a reduced risk of cardiotoxicity.[1][2] |

Table 3: Inhibition of Methamphetamine-Evoked Dopamine Release

| Parameter | Value | Description |

| Mechanism of Inhibition | Competitive | This compound directly competes with methamphetamine at the VMAT2 transporter.[1] |

| Schild Regression Slope | 0.9 ± 0.13 | A slope close to 1.0 is indicative of competitive antagonism.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments conducted to characterize the pharmacological profile of this compound.

Vesicular [3H]Dopamine Uptake Inhibition Assay

This in vitro assay determines the affinity of this compound for VMAT2 by measuring its ability to inhibit the uptake of radiolabeled dopamine into isolated synaptic vesicles.

-

Vesicle Preparation: Synaptic vesicles are isolated from the striata of adult male Sprague-Dawley rats. The tissue is homogenized in a sucrose solution and subjected to differential centrifugation to obtain a vesicular suspension.

-

Assay Procedure:

-

The vesicular suspension is incubated with varying concentrations of this compound.

-

[3H]Dopamine is added to the mixture to initiate the uptake reaction.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles containing the radiolabeled dopamine.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value.

Vesicular [3H]Dopamine Release Assay

This assay measures the ability of this compound to induce the release of pre-loaded [3H]dopamine from synaptic vesicles.

-

Vesicle Loading: Isolated synaptic vesicles are pre-loaded with [3H]dopamine in an ATP-dependent manner.

-

Release Assay:

-

The [3H]dopamine-loaded vesicles are incubated with various concentrations of this compound or methamphetamine.

-

The incubation is carried out for a specific duration at 37°C.

-

The reaction is stopped by placing the samples on ice and separating the vesicles from the supernatant via centrifugation.

-

The amount of [3H]dopamine released into the supernatant is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal dopamine release (EC50) is calculated.

Schild Regression Analysis for Mechanism of Inhibition

To determine the nature of the interaction between this compound and methamphetamine at VMAT2, a Schild regression analysis is performed.

-

Experimental Design: Dose-response curves for methamphetamine-evoked [3H]dopamine release are generated in the absence and presence of fixed concentrations of this compound.

-

Data Analysis: The dose ratios (the ratio of the EC50 of methamphetamine in the presence of this compound to the EC50 in its absence) are calculated. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the antagonist (this compound) concentration. A linear regression is then fitted to the data. A slope of approximately 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound action at the presynaptic terminal.

Caption: Workflow for the Vesicular Dopamine Uptake Inhibition Assay.

Caption: Workflow for Schild Regression Analysis.

References

GZ-11608: A Preclinical Candidate for Methamphetamine Use Disorder

An In-Depth Technical Guide on the Preclinical Evaluation of GZ-11608 in Models of Addiction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel therapeutic candidate for methamphetamine use disorder. This compound is a potent and selective vesicular monoamine transporter-2 (VMAT2) inhibitor that has demonstrated significant efficacy in animal models of addiction.[1][2] This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines the experimental protocols used in its evaluation, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. Methamphetamine's addictive properties are largely driven by its ability to reverse the action of VMAT2 and the dopamine transporter (DAT), leading to a massive, non-vesicular release of dopamine into the synapse.[1] By competitively inhibiting methamphetamine's action at VMAT2, this compound prevents this pathological surge in dopamine, thereby mitigating the reinforcing and behavioral effects of the psychostimulant.[1]

Figure 1: this compound Mechanism of Action at VMAT2.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, selectivity, and efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| VMAT2 Binding Affinity (Ki) | 25 nM | High affinity for the target protein.[1][2] |

| Dopamine Release (EC50) | 620 nM | 25-fold less potent at releasing dopamine than inhibiting its uptake, indicating a favorable safety profile.[1][2] |

| Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and hERG channels, suggesting a low potential for off-target side effects and cardiotoxicity.[1][2] |

| Schild Regression Slope | 0.9 ± 0.13 | Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2] |

Table 2: In Vivo Efficacy in Methamphetamine Addiction Models

| Behavioral Model | Key Finding |

| Methamphetamine-Induced Locomotor Sensitization | This compound produced a >50% decrease in methamphetamine-sensitized locomotor activity.[1] |

| Methamphetamine Self-Administration | This compound dose-dependently decreased methamphetamine self-administration, and this effect was not overcome by increasing the methamphetamine dose.[1][2] |

| Cue- and Methamphetamine-Induced Reinstatement | This compound reduced both cue- and methamphetamine-primed reinstatement of drug-seeking behavior, suggesting potential to prevent relapse.[1][2] |

| Abuse Liability | This compound did not act as a reinforcer and did not substitute for methamphetamine, indicating a low abuse potential.[1][2] |

| Tolerance | No tolerance was observed to the efficacy of this compound in decreasing the behavioral effects of methamphetamine.[1][2] |

Table 3: Pharmacokinetic Properties

| Parameter | Finding | Implication |

| Pharmacokinetics | Linear | Predictable dose-exposure relationship.[1][2] |

| Brain Penetration | Rapid | The compound readily enters the central nervous system to engage its target.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

VMAT2 Binding and Dopamine Release Assays

-

Objective: To determine the binding affinity of this compound for VMAT2 and its effect on dopamine release.

-

Methodology:

-

Vesicle Preparation: Synaptic vesicles were isolated from the striata of male Sprague-Dawley rats.

-

VMAT2 Binding Assay: Competition binding assays were performed using a radioligand, such as [³H]dihydrotetrabenazine, to determine the Ki of this compound.

-

Dopamine Release Assay: Isolated synaptic vesicles were preloaded with [³H]dopamine. The ability of this compound to evoke dopamine release was measured and compared to its ability to inhibit dopamine uptake to determine the EC50.

-

Schild Analysis: To determine the nature of inhibition, methamphetamine-evoked [³H]dopamine release was measured in the presence of increasing concentrations of this compound.

-

Figure 2: In Vitro Assay Workflow.

Methamphetamine Self-Administration

-

Objective: To assess the effect of this compound on the reinforcing properties of methamphetamine.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.

-

Training: Animals were trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5) in operant conditioning chambers. Each active lever press resulted in a drug infusion paired with a cue (e.g., light and tone).

-

This compound Administration: Once stable self-administration was achieved, rats were pretreated with various doses of this compound or vehicle prior to the self-administration sessions.

-

Data Collection: The number of infusions earned was recorded to determine the effect of this compound on methamphetamine intake.

-

Reinstatement of Methamphetamine-Seeking

-

Objective: To evaluate the potential of this compound to prevent relapse to methamphetamine-seeking behavior.

-

Animal Model: Male Sprague-Dawley rats with a history of methamphetamine self-administration.

-

Methodology:

-

Extinction: Following stable self-administration, the methamphetamine solution was replaced with saline, and lever pressing no longer resulted in a drug infusion or cues. This continued until responding on the active lever was significantly reduced.

-

Reinstatement Test: Reinstatement of drug-seeking was triggered by either a non-contingent "priming" injection of methamphetamine or presentation of the drug-associated cues.

-

This compound Treatment: Prior to the reinstatement test, animals were treated with this compound or vehicle.

-

Data Analysis: The number of active lever presses during the reinstatement session was measured to assess the ability of this compound to block the reinstatement of drug-seeking.

-

Figure 3: Reinstatement Model Workflow.

Methamphetamine-Induced Locomotor Sensitization

-

Objective: To determine if this compound can block the development of behavioral sensitization to methamphetamine.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Sensitization Regimen: Rats received daily injections of methamphetamine for a set period (e.g., 5-7 days).

-

This compound Co-administration: A separate group of animals received this compound prior to each methamphetamine injection.

-

Locomotor Activity Measurement: Locomotor activity was measured in an open-field arena after each injection.

-

Challenge Day: After a drug-free period, all animals received a challenge dose of methamphetamine, and locomotor activity was reassessed to determine the expression of sensitization.

-

Conclusion

The preclinical data for this compound strongly support its development as a potential pharmacotherapy for methamphetamine use disorder. Its potent and selective inhibition of VMAT2, favorable pharmacokinetic profile, and robust efficacy in well-established animal models of addiction, coupled with a low abuse liability, make it a promising clinical candidate. Further investigation in human clinical trials is warranted to determine its safety and efficacy in the target population.

References

GZ-11608: A Potential Pharmacotherapy for Mitigating Methamphetamine Relapse

An In-depth Technical Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the investigational compound GZ-11608 and its potential as a therapeutic agent for methamphetamine use disorder, with a specific focus on its ability to reduce the risk of relapse. The information presented is collated from preclinical studies and is intended to inform the scientific and drug development community.

Methamphetamine addiction is a chronic, relapsing disorder with severe health and social consequences.[1][2] Despite the significant need, there are currently no FDA-approved medications for methamphetamine use disorder.[2][3] The high rate of relapse, with some studies indicating that as many as 88% of individuals relapse after attempting to quit, underscores the urgent need for effective pharmacotherapies.[1][4] this compound, a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2), has emerged as a promising candidate to address this therapeutic gap.[5][6]

Core Mechanism of Action: VMAT2 Inhibition

Methamphetamine exerts its powerful reinforcing effects primarily by increasing the concentration of dopamine in the synaptic cleft.[7][8] It achieves this by promoting dopamine release from synaptic vesicles and reversing the action of the dopamine transporter (DAT).[5][9] VMAT2 is a critical protein responsible for packaging cytosolic dopamine into vesicles for subsequent release. By inhibiting VMAT2, this compound is thought to decrease the amount of dopamine available for release when challenged with methamphetamine, thereby blunting the rewarding and reinforcing effects of the illicit drug.[5]

Signaling Pathway of Methamphetamine and this compound

Quantitative Data Summary

Preclinical studies have demonstrated the high affinity and selectivity of this compound for VMAT2.[5][6] This selectivity is crucial as it suggests a lower potential for off-target side effects.[5] The compound has been shown to be a competitive inhibitor of methamphetamine-evoked dopamine release.[5][6]

| Parameter | Value | Significance | Citation |

| VMAT2 Affinity (Ki) | 25 nM | High affinity for the target protein. | [3][5][6] |

| Selectivity | 92–1180-fold | Highly selective for VMAT2 over nicotinic receptors, the dopamine transporter (DAT), and hERG channels. | [3][5][6] |

| Dopamine Release (EC50) | 620 nM | 25-fold less potent at releasing vesicular dopamine than inhibiting its uptake, indicating a primary inhibitory mechanism. | [3][5][6] |

| Inhibition Mechanism | Competitive | Directly competes with methamphetamine at the VMAT2 site. | [5][6] |

| Schild Regression Slope | 0.9 ± 0.13 | Confirms competitive antagonism of methamphetamine-evoked dopamine release. | [5][6] |

Efficacy in Preclinical Models of Relapse

This compound has shown significant efficacy in animal models that are widely used to predict the potential of a compound to prevent relapse in humans. These models include methamphetamine self-administration and reinstatement paradigms.

Methamphetamine Self-Administration

In self-administration studies, animals are trained to perform an action, such as pressing a lever, to receive an infusion of methamphetamine. This compound was found to dose-dependently decrease methamphetamine self-administration.[5] Importantly, this effect was not overcome by increasing the unit dose of methamphetamine, suggesting a robust inhibitory action.[5][6]

Cue- and Methamphetamine-Induced Reinstatement

The reinstatement model is considered to have high predictive validity for relapse. After a period of abstinence, exposure to cues previously associated with the drug or a small, non-reinforcing dose of the drug itself can trigger a resumption of drug-seeking behavior. This compound was effective in reducing both cue- and methamphetamine-induced reinstatement of drug-seeking behavior.[5][6] This finding is particularly significant as it suggests that this compound could be effective in preventing relapse triggered by environmental cues or a lapse in abstinence.[5]

Experimental Protocols

The preclinical evaluation of this compound involved a series of established in vitro and in vivo assays to determine its pharmacological profile and behavioral effects.

VMAT2 Binding and Dopamine Release Assays

-

Objective: To determine the affinity and selectivity of this compound for VMAT2 and its effect on dopamine release.

-

Methodology:

-

VMAT2 Inhibition: Assessed using radioligand binding assays with synaptic vesicles isolated from rat striatum to determine the Ki value.[5]

-

Target Selectivity: this compound was tested for its affinity at other relevant sites, including the dopamine transporter (DAT), nicotinic acetylcholine receptors, and the hERG channel, to establish its selectivity profile.[3][5]

-

Methamphetamine-Evoked Dopamine Release: Isolated striatal synaptic vesicles were used to measure the ability of this compound to inhibit methamphetamine-induced release of radiolabeled dopamine ([³H]DA).[5] A Schild analysis was performed to determine the mechanism of inhibition.[5]

-

Animal Behavioral Models

-

Subjects: Male Sprague-Dawley rats were used for the behavioral experiments.[10]

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.[10]

-

Methamphetamine Self-Administration:

-

Rats were surgically implanted with intravenous catheters.

-

They were trained to press an "active" lever to receive an infusion of methamphetamine (e.g., 0.2 mg/kg/injection), which was paired with a cue light.[10] Presses on an "inactive" lever had no consequence.

-

Once stable self-administration was established, the effect of subcutaneous this compound administration on methamphetamine intake was evaluated.[5]

-

-

Reinstatement of Methamphetamine-Seeking:

-

Following the self-administration phase, the drug-seeking behavior was "extinguished" by replacing methamphetamine infusions with saline, and lever presses no longer activated the cue light.

-

Cue-Induced Reinstatement: After extinction, the cue light was presented contingent on active lever presses, but no drug was delivered. The number of active lever presses was measured as an indicator of drug-seeking.[5]

-

Methamphetamine-Induced Reinstatement: On a separate test day, animals received a non-contingent "priming" injection of methamphetamine, and subsequent lever pressing was recorded.[5]

-

Experimental Workflow for Behavioral Studies

Safety and Abuse Liability Profile

An important consideration for any potential treatment for substance use disorders is its own safety and abuse liability. Preclinical data for this compound are encouraging in this regard.

-

Low Abuse Potential: this compound did not act as a reinforcer itself, nor did it substitute for methamphetamine in drug discrimination studies, suggesting a low abuse liability.[5][6]

-

Lack of Neurotoxicity: this compound did not alter striatal dopamine content on its own and did not worsen methamphetamine-induced dopamine depletion.[5][6] This indicates that it may not have the neurotoxic effects associated with methamphetamine.

-

Improved Cardiovascular Safety: A predecessor to this compound, GZ-793A, showed efficacy but also inhibited hERG channels, indicating a risk of cardiotoxicity.[3][5] this compound was specifically designed to reduce this hERG interaction, and its high selectivity suggests a more favorable cardiovascular safety profile.[5][6]

Logical Framework for this compound's Therapeutic Potential

Conclusion and Future Directions

This compound represents a promising, mechanism-based approach for the treatment of methamphetamine use disorder. Its high potency and selectivity for VMAT2, coupled with its demonstrated efficacy in robust preclinical models of relapse, provide a strong rationale for its continued development.[5][6] The compound's favorable safety profile, particularly its low abuse liability and lack of neurotoxicity, further strengthens its potential as a therapeutic candidate.[5]

Future research should focus on advancing this compound into clinical trials to evaluate its safety, tolerability, and efficacy in human populations. These studies will be critical in determining if the promising preclinical findings translate into a meaningful clinical benefit for individuals struggling with methamphetamine addiction.

References

- 1. recoveryindianapolis.com [recoveryindianapolis.com]

- 2. Current and Emerging Treatments for Methamphetamine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 4. Experimental Small Molecule Shows Potential in Preventing Meth Relapse | Scripps Research [scripps.edu]

- 5. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cmaj.ca [cmaj.ca]

- 9. Mechanism of action of methamphetamine within the catecholamine and serotonin areas of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The D3 receptor antagonist SR 21502 reduces cue-induced reinstatement of methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of GZ-11608 to VMAT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GZ-11608, a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, a process essential for proper neuronal communication.[1][2] Dysregulation of VMAT2 is implicated in a variety of neuropsychiatric disorders, making it a key target for therapeutic intervention.[2][3][4]

This compound has emerged as a promising therapeutic candidate, particularly for substance use disorders, due to its high affinity and selectivity for VMAT2.[3][5] This guide delves into the quantitative binding data of this compound, detailed experimental protocols for assessing its binding affinity, and the broader context of its interaction with the VMAT2 signaling pathway.

Core Data Presentation: VMAT2 Ligand Binding Affinities

The following table summarizes the binding affinities of this compound and other key VMAT2 ligands. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Binding Affinity (Ki) | Receptor/Transporter | Notes |

| This compound | 25 nM | VMAT2 | Potent and selective inhibitor. [3][5][6] |

| GZ-11610 | 8.7 nM | VMAT2 | R-enantiomer of this compound.[5] |

| GZ-793A | - | VMAT2 | Precursor to this compound with hERG liability.[5] |

| (+)-α-Dihydrotetrabenazine (DTBZ) | 1 nM | VMAT2 | High-affinity radioligand for VMAT2 studies.[7] |

| Tetrabenazine (TBZ) | - | VMAT2 | Approved for treating hyperkinetic movement disorders.[3] |

| Reserpine | - | VMAT1 & VMAT2 | High-affinity, irreversible inhibitor.[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to VMAT2.

Preparation of Synaptic Vesicles from Rat Striatum

This protocol outlines the isolation of synaptic vesicles, which are essential for in vitro binding and uptake assays.

Materials:

-

Male Sprague-Dawley rats

-

Ice-cold 0.32 M sucrose solution

-

Homogenization buffer (e.g., 10 mM HEPES, 0.32 M sucrose, pH 7.4)

-

Centrifuge and ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Euthanize rats and rapidly dissect the striata on ice.

-

Homogenize the striatal tissue in 10 volumes of ice-cold homogenization buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosome fraction.

-

Resuspend the synaptosomal pellet in a hypo-osmotic buffer (e.g., ice-cold sterile water) to lyse the synaptosomes and release synaptic vesicles.

-

Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.

-

Resuspend the final vesicle pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

Radioligand Binding Assay: [³H]Dihydrotetrabenazine ([³H]DTBZ) Competition Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.

Materials:

-

Isolated synaptic vesicles

-

[³H]Dihydrotetrabenazine ([³H]DTBZ)

-

This compound and other competing ligands

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, add synaptic vesicle preparation (typically 50-100 µg of protein).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add a fixed concentration of [³H]DTBZ (typically at or near its Kd value).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]DTBZ binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Uptake Assay: [³H]Dopamine Uptake

This functional assay measures the ability of a compound to inhibit the transport of a monoamine substrate into synaptic vesicles.

Materials:

-

Isolated synaptic vesicles

-

[³H]Dopamine

-

This compound

-

Assay buffer (e.g., 300 mM sucrose, 10 mM HEPES-KOH, pH 7.4)

-

ATP and MgCl₂

-

Reserpine (for determining non-specific uptake)

Procedure:

-

Pre-incubate synaptic vesicles with either vehicle or varying concentrations of this compound.

-

Initiate the uptake reaction by adding a mixture of [³H]dopamine and ATP/MgCl₂.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Terminate the uptake by adding ice-cold stop buffer and rapid filtration through glass fiber filters.

-

Wash the filters to remove external [³H]dopamine.

-

Quantify the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up into the vesicles.

-

Determine the IC₅₀ value for the inhibition of dopamine uptake.

Mandatory Visualizations

VMAT2 Signaling and this compound Inhibition

The following diagram illustrates the fundamental mechanism of VMAT2 and the competitive inhibition by this compound. VMAT2 utilizes a proton gradient, established by a vesicular H+-ATPase, to drive the uptake of monoamines from the cytoplasm into synaptic vesicles.[6] this compound competes with these monoamines for binding to the transporter, thereby blocking their vesicular packaging.

Caption: VMAT2-mediated dopamine uptake and competitive inhibition by this compound.

Experimental Workflow: Radioligand Competition Binding Assay

This diagram outlines the key steps involved in determining the binding affinity of this compound using a radioligand competition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 3. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neuronal Monoamine Transporter VMAT2 Is Regulated by the Trimeric GTPase Go2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GZ-11608 In Vivo Studies

Introduction

GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[1][2] It has been investigated for its therapeutic potential in treating methamphetamine use disorder.[1][2] this compound works by competitively inhibiting the uptake of dopamine into synaptic vesicles, thereby reducing methamphetamine-induced dopamine release.[1] Preclinical studies in Sprague-Dawley rats have demonstrated its efficacy in decreasing methamphetamine self-administration, sensitization, and reinstatement of drug-seeking behavior, suggesting a low abuse potential.[1][2]

Mechanism of Action

This compound acts as a competitive inhibitor at the VMAT2. Methamphetamine typically causes a redistribution of dopamine from synaptic vesicles into the cytosol by interacting with VMAT2 and disrupting the vesicular pH gradient.[1] Methamphetamine also reverses the function of the dopamine transporter (DAT), leading to the transport of cytosolic dopamine into the extracellular space, which mediates its rewarding effects.[1] this compound counteracts the initial step of this cascade by blocking methamphetamine's access to VMAT2.

Quantitative Data Summary

| Parameter | Value | Description |

| VMAT2 Affinity (Ki) | 25 nM | High affinity for VMAT2.[1] |

| Selectivity | 92–1180-fold | High selectivity for VMAT2 over nicotinic receptors, dopamine transporter, and hERG.[1][2] |

| Dopamine Release (EC50) | 620 nM | Potency for releasing vesicular dopamine, which is 25-fold less potent than its VMAT2 inhibition.[1][2] |

| Schild Regression Slope | 0.9 ± 0.13 | Indicates competitive inhibition of methamphetamine-evoked vesicular dopamine release.[1][2] |

Experimental Protocols

Methamphetamine Sensitization and Locomotor Activity

This protocol is designed to assess the effect of this compound on the development of behavioral sensitization to methamphetamine.

Animal Model:

-

Species: Rat

-

Strain: Adult male Sprague-Dawley

-

Body Weight: 300–400 g

Materials:

-

This compound hydrochloride salt[1]

-

Methamphetamine

-

Saline (0.9% NaCl)

-

Vehicle (e.g., 15% (v/v) Kolliphor EL in saline for oral gavage)[1]

-

Locomotor activity chambers

Procedure:

-

Acclimation: Acclimate rats to the housing facility and handling.

-

Habituation: Habituate rats to the locomotor activity chambers.

-

Sensitization Phase: Administer methamphetamine or saline daily for 5 consecutive days.

-

Treatment Phase (Subcutaneous):

-

Administer this compound (e.g., 17 mg/kg, s.c.) or saline 15 minutes prior to methamphetamine (e.g., 30 mg/kg, i.p.) or saline injection.[1]

-

-

Treatment Phase (Oral Gavage):

-

Following the sensitization phase, habituate rats to the oral gavage procedure.

-

Administer this compound or vehicle (p.o.) 15 minutes prior to methamphetamine or saline injection (s.c.).[1]

-

-

Locomotor Activity Measurement: Place rats in the activity chambers immediately after the final injection and record locomotor activity for a specified duration (e.g., 1 hour).[1]

-

Data Analysis: Analyze the locomotor activity data to determine if this compound attenuates the sensitized response to methamphetamine.

Methamphetamine Self-Administration

This protocol evaluates the effect of this compound on the reinforcing properties of methamphetamine.

Animal Model:

-

Species: Rat

-

Strain: Adult male Sprague-Dawley

Materials:

-

This compound hydrochloride salt

-

Methamphetamine

-

Saline (0.9% NaCl)

-

Intravenous catheters

-

Operant conditioning chambers equipped with levers

Procedure:

-

Surgery: Implant intravenous catheters for drug self-administration.

-

Acquisition: Train rats to self-administer methamphetamine on a fixed-ratio schedule of reinforcement (e.g., FR5).

-

Treatment: Once stable responding is achieved, administer this compound or saline prior to the self-administration session.

-

Data Collection: Record the number of infusions earned during the session.

-

Specificity Control (Food-Maintained Responding):

-

Data Analysis: Compare the number of methamphetamine infusions between this compound and vehicle-treated groups to assess the drug's effect on reinforcement.

Reinstatement of Methamphetamine-Seeking Behavior

This protocol assesses the potential of this compound to prevent relapse to methamphetamine use.

Animal Model:

-

Species: Rat

-

Strain: Adult male Sprague-Dawley

Materials:

-

This compound hydrochloride salt

-

Methamphetamine

-

Saline (0.9% NaCl)

-

Operant conditioning chambers

Procedure:

-

Acquisition and Extinction: Train rats to self-administer methamphetamine, followed by an extinction phase where responding no longer results in drug delivery.

-

Reinstatement: Induce reinstatement of drug-seeking behavior using cues previously associated with the drug or a priming injection of methamphetamine.

-

Treatment: Administer this compound or saline prior to the reinstatement session.

-

Data Collection: Measure responding on the previously active lever during the reinstatement test.

-

Data Analysis: Determine if this compound reduces cue- or drug-induced reinstatement of methamphetamine-seeking behavior.

Pharmacokinetic Studies

This protocol is to determine the pharmacokinetic profile of this compound, including its clearance and brain penetration.[1]

Animal Model:

-

Species: Rat

-

Strain: Adult male Sprague-Dawley

Procedure:

-

Drug Administration: Administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral).

-

Sample Collection: Collect blood and brain tissue samples at various time points post-administration.

-

Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and brain-to-plasma concentration ratio.

Striatal Dopamine Content Analysis

This protocol is to assess whether this compound alters basal dopamine levels or exacerbates methamphetamine-induced dopamine depletion.[1]

Animal Model:

-

Species: Rat

-

Strain: Adult male Sprague-Dawley

Procedure:

-

Treatment: Administer this compound (e.g., 17 mg/kg, s.c.) or saline 15 minutes prior to a high dose of methamphetamine (e.g., 30 mg/kg, i.p.) or saline.[1]

-

Tissue Collection: Euthanize the animals at a specified time point after the final injection and dissect the striatum.

-

Neurochemical Analysis: Homogenize the striatal tissue and measure the dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Compare dopamine levels across the different treatment groups to determine the effect of this compound alone and in combination with methamphetamine.

References

- 1. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GZ-11608 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and experimental application of GZ-11608, a potent and selective Vesicular Monoamine Transporter-2 (VMAT2) inhibitor, in rodent models. The protocols are based on established methodologies and findings from preclinical studies investigating the therapeutic potential of this compound for methamphetamine use disorder.

Overview of this compound

This compound is a high-affinity VMAT2 inhibitor (Kᵢ = 25 nM) that has demonstrated efficacy in reducing the behavioral and neurochemical effects of methamphetamine in rats. It acts by competitively inhibiting the uptake of dopamine into synaptic vesicles, thereby preventing the surge in cytosolic dopamine induced by methamphetamine. This mechanism suggests a low potential for abuse and neurotoxicity. Preclinical pharmacokinetic studies have characterized its profile following various administration routes.

Quantitative Data Summary

The following tables summarize the dosing and pharmacokinetic parameters of this compound in Sprague-Dawley rats.

Table 1: Dosing of this compound in Behavioral and Neurochemical Studies

| Experimental Model | Dosing Range (s.c.) | Vehicle | Key Findings |

| Methamphetamine-Sensitized Locomotor Activity | 1-30 mg/kg | 15% Kolliphore in saline | Dose-dependently decreased methamphetamine-induced hyperactivity. |

| Methamphetamine Self-Administration | 1-30 mg/kg | 15% Kolliphore in saline | Dose-dependently decreased methamphetamine self-administration. |

| Methamphetamine-Induced Dopamine Depletion | 17 mg/kg | Saline | Did not exacerbate methamphetamine-induced striatal dopamine depletion. |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Administration Route | Dose | Tₘₐₓ (hours) | Oral Bioavailability | Brain Penetration |

| Oral (p.o.) | - | < 2 | 3.6% | Rapid |

| Intravenous (i.v.) | - | - | - | Rapid |

| Subcutaneous (s.c.) | 30 mg/kg | 2-4 | - | Rapid |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly interacting with the VMAT2 transporter on presynaptic vesicles within monoaminergic neurons. The diagrams below illustrate the underlying signaling pathways.

Experimental Protocols